molecular formula C4H2Br2N2O B041542 3,5-Dibromo-2-hydroxypyrazine CAS No. 21943-15-7

3,5-Dibromo-2-hydroxypyrazine

Cat. No. B041542
CAS RN: 21943-15-7
M. Wt: 253.88 g/mol
InChI Key: NHVGHXUOFWEOSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04920223

Procedure details

A solution of 12.65 g of 2-amino-3,5-dibromo-pyrazine and 18.5 ml of 96% sulfuric acid is added dropwise to a solution of 3.45 g of sodium nitrite and 27.5 ml of 96% sulfuric acid at 0° to 5° C. The mixture is then allowed to warm to 20° C. in the course of 2 hours and is stirred at 20°-25° C. for a further 15 hours. The reaction mixture is poured into ice and the product is filtered off, washed with ice-water and dried to give 5.8 g of 3,5-dibromo-pyrazin-2-one.
Quantity
12.65 g
Type
reactant
Reaction Step One
Quantity
18.5 mL
Type
reactant
Reaction Step One
Quantity
3.45 g
Type
reactant
Reaction Step One
Quantity
27.5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
N[C:2]1[C:7]([Br:8])=[N:6][C:5]([Br:9])=[CH:4][N:3]=1.S(=O)(=O)(O)[OH:11].N([O-])=O.[Na+]>>[Br:8][C:7]1[C:2](=[O:11])[NH:3][CH:4]=[C:5]([Br:9])[N:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
12.65 g
Type
reactant
Smiles
NC1=NC=C(N=C1Br)Br
Name
Quantity
18.5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
3.45 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
27.5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
is stirred at 20°-25° C. for a further 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture is poured into ice
FILTRATION
Type
FILTRATION
Details
the product is filtered off
WASH
Type
WASH
Details
washed with ice-water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
BrC=1C(NC=C(N1)Br)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.